Cas no 1018062-02-6 (4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide)

4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide structure
1018062-02-6 structure
Product Name:4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide
CAS No:1018062-02-6
MF:C22H26N4O4
MW:410.466245174408
CID:5969294
PubChem ID:42111192
Update Time:2025-05-18

4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide
    • 4-[[2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino]benzamide
    • 1018062-02-6
    • F5111-0088
    • 4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide
    • AKOS016398054
    • VU0636121-1
    • Inchi: 1S/C22H26N4O4/c23-20(28)14-9-11-15(12-10-14)24-19(27)13-25-18-8-4-7-17(18)21(29)26(22(25)30)16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H2,23,28)(H,24,27)
    • InChI Key: FTPVAWCERDWFEP-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC=C(NC(CN2C3CCCC=3C(=O)N(C3CCCCC3)C2=O)=O)C=C1

Computed Properties

  • Exact Mass: 410.19540532g/mol
  • Monoisotopic Mass: 410.19540532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 113Ų

4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide Pricemore >>

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Additional information on 4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide

Introduction to 4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide and Its Significance in Modern Chemical Biology

4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide, identified by its CAS number 1018062-02-6, represents a fascinating compound with substantial potential in the realm of chemical biology and pharmaceutical research. This molecule is a derivative of cyclopenta[d]pyrimidine, a heterocyclic scaffold that has garnered significant attention due to its structural versatility and biological activity. The presence of multiple functional groups, including an amide linkage and a benzamide moiety, further enhances its utility as a pharmacophore in drug discovery initiatives.

The structural complexity of 4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide is not merely a matter of molecular architecture; it is deeply intertwined with its biological interactions. The cyclopenta[d]pyrimidine core is known to exhibit inhibitory effects on various enzymes and receptors, making it a valuable starting point for designing novel therapeutic agents. Recent studies have highlighted the importance of this scaffold in modulating pathways associated with inflammation and cancer progression. The benzamide group appended to the molecule introduces additional binding potential with biological targets, thereby expanding the scope of its pharmacological applications.

In the context of contemporary drug development, the synthesis and characterization of 4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide have been driven by advancements in synthetic methodologies that allow for precise functionalization of heterocyclic systems. The incorporation of the 3-cyclohexyl substituent not only enhances the solubility and bioavailability of the compound but also imparts steric hindrance that can optimize binding interactions with biological targets. This approach aligns with the growing emphasis on structure-based drug design (SBDD), where the three-dimensional structure of a molecule is leveraged to predict and enhance its biological activity.

One of the most compelling aspects of 4-(2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamido)benzamide is its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives of cyclopenta[d]pyrimidine can interact with enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and repair. The benzamide moiety further contributes to this inhibitory capacity by forming hydrogen bonds with specific residues in the enzyme active site. Such interactions are pivotal for developing treatments against conditions like cancer and inflammatory diseases.

The chemical properties of 1018062-02-6 also make it an attractive candidate for exploring novel synthetic pathways. Researchers have been particularly interested in developing catalytic methods that facilitate the formation of the cyclopenta[d]pyrimidine ring while minimizing side reactions. Transition-metal-catalyzed reactions have emerged as powerful tools in this regard. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the nitrogen-containing heterocycle efficiently. These advancements not only streamline the synthesis but also allow for greater flexibility in modifying the molecular framework to tailor specific biological activities.

From a computational chemistry perspective, 1018062-02-6 has been subjected to extensive molecular modeling studies to elucidate its binding mode with biological targets. These studies often involve docking simulations where virtual screening is performed to identify potential binding pockets on proteins or enzymes. The results from these simulations have provided valuable insights into how modifications at different positions within the molecule can enhance its affinity for target proteins. This computational approach complements experimental efforts by providing rapid assessments of molecular interactions and guiding synthetic modifications.

The pharmacokinetic profile of 4-(2-{3-cyclohexyl-2,4-dioxo-1H H , 3 H , 4 H , 5 H , 6 H , 7 H - cyclopenta[ d ] pyrimidin - 1 - yl } acetamido ) benzamide is another critical factor that influences its therapeutic potential. In vitro studies have shown that this compound exhibits moderate solubility in aqueous media while maintaining stability under physiological conditions. This balance between solubility and stability is essential for ensuring effective absorption and distribution within the body after administration. Furthermore , preliminary toxicity assays indicate that 1018062 -02 - 6 demonstrates low toxicity at relevant concentrations , making it a promising candidate for further development into clinical applications .

The integration of 1018062 -02 - 6 into larger drug discovery programs has already begun , with several academic institutions and pharmaceutical companies exploring its potential as an lead compound . Initial preclinical studies have focused on evaluating its efficacy against various disease models , including cancer cell lines and inflammatory conditions . These studies are complemented by efforts to optimize formulation strategies that enhance bioavailability and reduce off-target effects . The iterative nature of drug development underscores how compounds like 4-( 2 - { 3 - cyclohexyl - 2 , 4 - dioxo - 1 H , 2 H , 3 H , 4 H , 5 H , 6 H , 7 H - cyclopenta[ d ] pyrimidin -1 - yl } acetamido ) benzamide contribute to advancing our understanding of disease mechanisms while paving the way for novel therapeutic interventions.

The future prospects for 1018062 -02 - 6 are promising , driven by ongoing research into new synthetic methodologies and computational techniques . Advances in automation technologies are enabling high-throughput screening ( HTS ) campaigns that can rapidly assess large libraries of compounds for biological activity . Such approaches are likely to uncover novel derivatives or analogs with enhanced potency or selectivity . Additionally , collaborations between academia and industry are fostering innovation by combining expertise from different disciplines into integrated drug discovery pipelines .

In conclusion, four -( two - { three - cyclohexyl - two , four _ dioxo _ one _ h _ two _ h _ three _ h _ four _ h _ five _ h _ six _ h_ seven _ h_ cyclopenta[ d ] pyrimidin_ one_ yl } acetamido ) benzamide represents a significant advancement in chemical biology research . Its unique structural features coupled with promising preclinical data position it as a valuable asset in developing next-generation therapeutics . As scientific understanding continues to evolve so too will our ability to harness such compounds effectively . The journey from benchtop synthesis to clinical application exemplifies how interdisciplinary collaboration can drive progress toward addressing unmet medical needs globally.

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